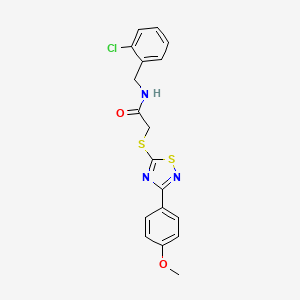

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to the target compound often involves condensation catalysis. For instance, novel derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, identified by IR, 1H NMR, and elemental analyses. An intermediate compound was confirmed via single-crystal X-ray diffraction, highlighting the synthetic approach's effectiveness for creating structurally related compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a ‘V’ shaped configuration, with angles between the aromatic planes being approximately 84°. This structure is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions, which are essential for understanding the target molecule's conformational preferences (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its derivatives include amidation reactions conducted at room temperature, highlighting the chemical versatility and reactivity of such molecules. These reactions are crucial for the compound's modification and the development of derivatives with potential biological activity (Mohammadi-Farani et al., 2014).

Physical Properties Analysis

Physical properties, such as melting points, are determined for synthesized compounds to aid in their characterization and purity assessment. These properties are critical for understanding the compound's stability and suitability for further applications (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various substrates and participation in different chemical reactions, are central to understanding the compound's potential applications. For instance, the synthesis and characterization of acetamide derivatives highlight the target molecule's chemical versatility and potential for generating novel compounds with desirable properties (Vinayak et al., 2014).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Research on compounds like acetaminophen (paracetamol) has focused extensively on their metabolism, genetic differences in metabolizing enzymes, and the implications for toxicity and therapeutic efficacy. For instance, the study by (Li-zi Zhao & G. Pickering, 2011) reviews the links between paracetamol metabolism and enzyme genotypes, highlighting the significance of pharmacogenetics in understanding individual variations in drug responses and risks of adverse effects.

Environmental Impact and Removal Techniques

The environmental persistence and removal of pharmaceutical compounds like parabens, as discussed in the work by (Camille Haman et al., 2015), underline the importance of studying the fate, behavior, and effective removal strategies of chemical compounds from aquatic environments. This research is crucial for understanding how synthetic compounds impact ecosystems and human health indirectly.

Toxicology and Safety Evaluation

The evaluation of potential carcinogenicity, as seen in the synthesis and testing of thiophene analogues by (J. Ashby et al., 1978), represents a fundamental aspect of chemical compound research. Such studies are essential for assessing the safety and potential health risks of new pharmaceuticals or industrial chemicals before they enter widespread use.

Analgesic Mechanisms

Investigations into the analgesic effects and mechanisms of action of compounds like acetaminophen, as reviewed by (N. Ohashi & T. Kohno, 2020), provide insights into how structural analogues or derivatives might be designed to enhance efficacy or reduce adverse effects. Understanding the molecular targets and pathways involved in the analgesic effects can guide the development of novel therapeutics with improved safety profiles.

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-24-14-8-6-12(7-9-14)17-21-18(26-22-17)25-11-16(23)20-10-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWHJRMRBWPKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)